Ftalato de dipentilo-3,4,5,6-d4

Descripción general

Descripción

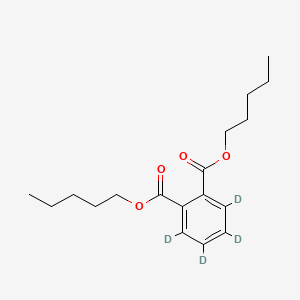

Dipentyl phthalate-3,4,5,6-d4: is a deuterated phthalate ester, specifically a phthalate ester where four hydrogen atoms on the aromatic ring are replaced with deuterium atoms. This compound is often used as an analytical standard in various scientific studies due to its unique isotopic labeling, which allows for precise tracking and analysis in complex matrices .

Aplicaciones Científicas De Investigación

Chemistry: Dipentyl phthalate-3,4,5,6-d4 is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantification of phthalates in various samples. Its isotopic labeling allows for accurate differentiation from non-deuterated phthalates .

Biology and Medicine: In biological studies, dipentyl phthalate-3,4,5,6-d4 is used to investigate the metabolism and toxicokinetics of phthalates in living organisms. Its deuterated nature helps in tracing the compound through metabolic pathways .

Industry: In industrial applications, dipentyl phthalate-3,4,5,6-d4 is used as a plasticizer in the production of flexible plastics. Its stability and low volatility make it suitable for use in various consumer products .

Mecanismo De Acción

Target of Action

Dipentyl phthalate-3,4,5,6-d4, also known as Amyl Phthalate-d4, is a deuterium-labeled version of Dipentyl phthalate It’s known that phthalates often target proteins involved in hormone regulation and can act as endocrine disruptors .

Mode of Action

It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

Phthalates in general are known to interfere with hormone regulation pathways .

Pharmacokinetics

The incorporation of deuterium into drug molecules has been noted to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

Phthalates are known to have potential toxic effects and can cause adverse neurobehavioral impacts .

Análisis Bioquímico

Biochemical Properties

Dipentyl phthalate-3,4,5,6-d4 plays a significant role in biochemical reactions, particularly as a tracer in drug development and metabolic studies. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, allowing researchers to study its behavior in biological systems . Dipentyl phthalate-3,4,5,6-d4 interacts with various enzymes and proteins, including those involved in the metabolism of phthalates. These interactions help in understanding the metabolic pathways and the effects of phthalates on biological systems .

Cellular Effects

The effects of Dipentyl phthalate-3,4,5,6-d4 on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that phthalates, including Dipentyl phthalate-3,4,5,6-d4, can disrupt endocrine functions and alter the expression of genes involved in hormone regulation . This disruption can lead to various cellular effects, including changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, Dipentyl phthalate-3,4,5,6-d4 exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in its metabolism, leading to changes in gene expression and cellular function . The deuterium labeling allows for precise tracking of these interactions, providing insights into the molecular mechanisms underlying the effects of phthalates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dipentyl phthalate-3,4,5,6-d4 change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that Dipentyl phthalate-3,4,5,6-d4 remains stable under controlled conditions, but its degradation products can have different biological activities . Long-term exposure to Dipentyl phthalate-3,4,5,6-d4 in in vitro and in vivo studies has shown potential adverse effects on cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Dipentyl phthalate-3,4,5,6-d4 vary with different dosages in animal models. At low doses, the compound may have minimal effects, but at higher doses, it can cause toxic or adverse effects . Studies have shown threshold effects, where specific dosages lead to significant changes in biological systems . Understanding these dosage effects is crucial for determining safe exposure levels and potential risks associated with Dipentyl phthalate-3,4,5,6-d4 .

Metabolic Pathways

Dipentyl phthalate-3,4,5,6-d4 is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The deuterium labeling allows for the precise tracking of these metabolic processes, providing insights into the compound’s effects on metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s role in biological systems and its potential impact on health .

Transport and Distribution

Within cells and tissues, Dipentyl phthalate-3,4,5,6-d4 is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its biological activity . Understanding the transport and distribution of Dipentyl phthalate-3,4,5,6-d4 is crucial for determining its effects on different biological systems .

Subcellular Localization

The subcellular localization of Dipentyl phthalate-3,4,5,6-d4 plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can influence the compound’s interactions with biomolecules and its overall biological effects . Understanding the subcellular localization of Dipentyl phthalate-3,4,5,6-d4 is essential for elucidating its mechanism of action and potential impact on cellular function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dipentyl phthalate-3,4,5,6-d4 typically involves the esterification of phthalic anhydride with pentanol in the presence of a deuterium source. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: Industrial production of dipentyl phthalate-3,4,5,6-d4 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The deuterium source is carefully controlled to maintain the isotopic purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Dipentyl phthalate-3,4,5,6-d4 can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, dipentyl phthalate-3,4,5,6-d4 can hydrolyze to form phthalic acid and pentanol.

Oxidation: Oxidizing agents can convert dipentyl phthalate-3,4,5,6-d4 into phthalic anhydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products:

Hydrolysis: Phthalic acid and pentanol.

Oxidation: Phthalic anhydride.

Substitution: Nitro or sulfonated derivatives of dipentyl phthalate-3,4,5,6-d4.

Comparación Con Compuestos Similares

- Dibutyl phthalate-3,4,5,6-d4

- Dioctyl phthalate-3,4,5,6-d4

- Diisobutyl phthalate-3,4,5,6-d4

- Dimethyl phthalate-3,4,5,6-d4

Uniqueness: Dipentyl phthalate-3,4,5,6-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical applications. Its longer alkyl chains compared to dimethyl or dibutyl phthalates result in different physical properties, such as lower volatility and higher plasticizing efficiency .

Actividad Biológica

Dipentyl phthalate-3,4,5,6-d4 (DPP-d4) is a deuterated derivative of dipentyl phthalate, primarily utilized in research to trace metabolic pathways and study the biological effects of phthalates. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Dipentyl Phthalate-3,4,5,6-d4

Dipentyl phthalate is a member of the phthalate family, commonly used as a plasticizer. The incorporation of deuterium isotopes allows for unique tracking in biological systems, making DPP-d4 a valuable tool in toxicological and environmental studies.

Target of Action

DPP-d4 serves as a tracer in metabolic studies due to its isotopic labeling. It helps researchers quantify phthalate metabolism and assess toxicokinetics in various biological systems.

Mode of Action

Phthalates are known to disrupt endocrine functions by interfering with hormone regulation pathways. DPP-d4 can bind to biomolecules, influencing enzyme activity and gene expression related to hormonal balance .

Biochemical Pathways

The compound affects several biochemical pathways:

- Endocrine Disruption : Alters the expression of genes involved in hormone regulation.

- Cellular Signaling : Influences cell signaling pathways that are crucial for normal cellular function.

- Metabolism : Modifies the metabolic profiles of cells by interacting with enzymes responsible for metabolism.

Pharmacokinetics

The deuterium labeling in DPP-d4 affects its pharmacokinetic properties. Studies indicate that deuterated compounds may exhibit altered absorption, distribution, metabolism, and excretion compared to their non-deuterated counterparts. This characteristic enhances the precision of metabolic studies by allowing for clearer differentiation between compounds during analysis.

Toxicological Effects

Phthalates have been associated with various toxicological effects:

- Liver Toxicity : In rodent studies, exposure to phthalates has led to liver hypertrophy and tumor induction due to peroxisome proliferator-activated receptor alpha (PPARα) activation .

- Reproductive Effects : DPP-d4 has been linked to disruptions in testosterone homeostasis, potentially leading to reproductive tract abnormalities .

Case Study on Phthalates

A comprehensive study evaluated the bioactivity values for di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DnBP), using DPP-d4 as a reference compound. The study integrated exposure data with physiologically based pharmacokinetic (PBPK) models to predict internal metabolite concentrations. It highlighted that while rodent liver toxicity is evident with phthalates, such effects are not directly relevant to humans .

Key Findings from Research

- Endocrine Disruption : Phthalates disrupt the release of arachidonic acid via phospholipase A2 inhibition, affecting steroidogenesis and leading to reproductive issues .

- Gene Expression Alteration : Exposure to DPP-d4 influences gene transcription related to steroid metabolism in fetal rat testes .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Compound Name | Dipentyl Phthalate-3,4,5,6-d4 |

| CAS Number | 358730-89-9 |

| Primary Use | Tracer in metabolic studies |

| Mechanisms of Action | Endocrine disruption; enzyme interaction; gene expression alteration |

| Toxicological Effects | Liver toxicity; reproductive disruption |

| Research Applications | Used as an internal standard in GC-MS; environmental impact assessments |

Propiedades

IUPAC Name |

dipentyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O4/c1-3-5-9-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3/i7D,8D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKKHRVROFYTEK-CXRURWBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCCC)C(=O)OCCCCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745738 | |

| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-89-9 | |

| Record name | Dipentyl (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358730-89-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.